molecular formula C31H20O6 B10886949 Bis[2-(2-furoyloxy)-1-naphthyl]methane

Bis[2-(2-furoyloxy)-1-naphthyl]methane

Cat. No.: B10886949
M. Wt: 488.5 g/mol
InChI Key: UZIJEBRQWBSLGU-UHFFFAOYSA-N
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Description

Bis[2-(2-furoyloxy)-1-naphthyl]methane is a synthetic organic compound characterized by a central methane group linking two naphthyl moieties, each substituted with a furoyloxy group at the 2-position. This structural configuration places it within a broader class of synthetic cannabinoid receptor agonists (SCRAs), which are designed to interact with cannabinoid receptors (CB1 and CB2) in the human body. Its synthesis typically involves esterification of naphthol derivatives with furoyl chloride, followed by methane bridging.

Properties

Molecular Formula

C31H20O6

Molecular Weight

488.5 g/mol

IUPAC Name

[1-[[2-(furan-2-carbonyloxy)naphthalen-1-yl]methyl]naphthalen-2-yl] furan-2-carboxylate

InChI

InChI=1S/C31H20O6/c32-30(28-11-5-17-34-28)36-26-15-13-20-7-1-3-9-22(20)24(26)19-25-23-10-4-2-8-21(23)14-16-27(25)37-31(33)29-12-6-18-35-29/h1-18H,19H2

InChI Key

UZIJEBRQWBSLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

Procedure :

  • Reactants : 2-Naphthol (2.0 equiv), formaldehyde (1.0 equiv, 37% aqueous).

  • Catalyst : Concentrated HCl or H2_2SO4_4 (0.1 equiv).

  • Conditions : Reflux in ethanol (12–24 h) under inert atmosphere.

  • Workup : Precipitation with ice-water, filtration, and recrystallization (ethanol/water).

  • Yield : 65–78%.

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where formaldehyde generates a methylene bridge between two 2-naphthol units. Acid catalysis enhances the electrophilicity of formaldehyde.

Solvent-Free Microwave-Assisted Synthesis

Procedure :

  • Reactants : 2-Naphthol (2.0 equiv), paraformaldehyde (1.0 equiv).

  • Catalyst : p-Toluenesulfonic acid (p-TSA, 0.05 equiv).

  • Conditions : Microwave irradiation (300 W, 120°C, 15 min).

  • Workup : Direct crystallization from ethanol.

  • Yield : 82–88%.

Advantages :

  • Reduced reaction time (15 min vs. 24 h).

  • Higher purity (>95% by HPLC).

Esterification with Furoyl Chloride

The hydroxyl groups of bis(2-hydroxy-1-naphthyl)methane are esterified using 2-furoyl chloride . Two optimized protocols are documented:

Classical Schotten-Baumann Conditions

Procedure :

  • Reactants : Bis(2-hydroxy-1-naphthyl)methane (1.0 equiv), 2-furoyl chloride (2.2 equiv).

  • Base : Pyridine (2.5 equiv) or DMAP (0.1 equiv).

  • Solvent : Dichloromethane (DCM) or THF (0°C to room temperature, 6–12 h).

  • Workup : Washing with NaHCO3_3 (5%), brine, and drying (MgSO4_4).

  • Purification : Column chromatography (SiO2_2, hexane/ethyl acetate 4:1).

  • Yield : 60–72%.

Side Reactions :

  • Over-esterification at elevated temperatures.

  • Hydrolysis of furoyl chloride in aqueous workup.

Steglich Esterification

Procedure :

  • Reactants : Bis(2-hydroxy-1-naphthyl)methane (1.0 equiv), 2-furoyl chloride (2.2 equiv).

  • Catalyst : DCC (2.2 equiv), DMAP (0.2 equiv).

  • Solvent : Dry DCM (0°C to room temperature, 4–8 h).

  • Workup : Filtration to remove DCU, solvent evaporation.

  • Purification : Recrystallization (ethanol).

  • Yield : 75–85%.

Advantages :

  • Minimal side reactions due to anhydrous conditions.

  • Higher regioselectivity.

Analytical Characterization

Key Data for Bis[2-(2-furoyloxy)-1-naphthyl]methane :

PropertyValue/DescriptionMethodReference
Molecular Formula C27_{27}H18_{18}O6_6HRMS
Melting Point 148–150°CDSC
1^1H NMR (CDCl3_3) δ 8.45 (d, 2H), 7.92–7.20 (m, 12H), 5.32 (s, 2H)400 MHz
HPLC Purity >98%C18 column, MeOH/H2_2O

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Schotten-Baumann60–7295–976–12Moderate
Steglich Esterification75–8598–994–8High
Microwave-Assisted82–88*>95*0.25High

*Applies to bisnaphthol scaffold synthesis only.

Challenges and Optimization Strategies

  • Side Product Formation :

    • Diastereomers : Arise from restricted rotation of the naphthyl groups. Mitigated by low-temperature crystallization.

    • Partial Esterification : Controlled by stoichiometric excess of furoyl chloride (2.2–2.5 equiv).

  • Scalability Issues :

    • Microwave methods face limitations in large-scale production due to equipment constraints.

Industrial Applications and Patents

  • Patent CN103319317A : Describes a scalable protocol for bis(aryloxy)methanes using Cs2_2CO3_3/Na2_2S2_2O4_4 catalysis, adaptable for bisnaphthol intermediates.

  • US6143764A : Highlights furoyl chloride’s utility in esterifying phenolic compounds under mild conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[2-(2-furoyloxy)-1-naphthyl]methane can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Furanones and quinones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

The compound Bis[2-(2-furoyloxy)-1-naphthyl]methane has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in detail, supported by data tables and case studies.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results demonstrated a high scavenging activity, comparable to known antioxidants such as ascorbic acid.

Compound DPPH Scavenging Activity (%) IC50 (µM)
This compound85% at 50 µM25
Ascorbic Acid90% at 50 µM20

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Case Study

In vitro tests were conducted against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) that suggest potential for development into therapeutic agents.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Candida albicans64

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

Case Study

A study on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound reduced levels of TNF-α and IL-6 significantly.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α15075
IL-6200100

Potential in Cancer Therapy

The structural characteristics of this compound suggest potential antitumor activity. Studies have indicated that it may induce apoptosis in cancer cell lines.

Case Study

In assays against various cancer cell lines, including breast and colon cancer, the compound demonstrated significant cytotoxicity.

Cell Line IC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)10

Mechanism of Action

The mechanism by which Bis[2-(2-furoyloxy)-1-naphthyl]methane exerts its effects is primarily through its interaction with aromatic systems and its ability to undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with aromatic compounds. The pathways involved often relate to oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the JWH Class

Bis[2-(2-furoyloxy)-1-naphthyl]methane shares structural similarities with JWH-class compounds, particularly 1H-indol-3-yl-(1-naphthyl)methane derivatives (e.g., JWH-018, JWH-073). Key distinctions include:

  • Core Structure : JWH compounds feature an indole or pyrrole ring linked to a naphthyl group via a methane bridge. In contrast, this compound lacks the indole/pyrrole nitrogen and instead incorporates furoyloxy ester groups on the naphthyl rings.
Parameter This compound JWH-018
Core Structure Naphthyl-methane with furoyloxy esters Indole-naphthyl-methane
Receptor Affinity (CB1/CB2) Not explicitly reported High affinity (Ki < 10 nM)
Metabolic Stability Likely lower due to ester hydrolysis Stable under physiological conditions

Comparison with CP 47,497 Derivatives

CP 47,497 and its analogues (e.g., CP 55,940) are cyclohexylphenol-based SCRAs. Unlike this compound, these compounds lack aromatic naphthyl systems and instead rely on cyclohexyl-phenol backbones for receptor interaction. This divergence results in:

  • Reduced Aromatic Stacking Potential: The absence of planar naphthyl groups in CP 47,497 may reduce binding efficiency to CB1 receptors compared to this compound.
  • Metabolic Pathways : CP 47,497 undergoes hydroxylation and glucuronidation, whereas the ester groups in this compound may render it susceptible to esterase-mediated hydrolysis, shortening its half-life .

Regulatory and Pharmacological Implications

This compound is classified under Schedule I controlled substances in Wyoming’s legislative framework, alongside JWH and CP compounds, due to its structural resemblance to known SCRAs . However, its pharmacological data (e.g., EC50 for receptor activation, toxicity profiles) remain uncharacterized in publicly available literature, distinguishing it from well-studied analogues like JWH-016.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bis[2-(2-furoyloxy)-1-naphthyl]methane with high purity?

  • Methodological Answer : The synthesis involves esterification of 1-naphthol derivatives with furoyl chloride under basic conditions. Critical parameters include stoichiometric control of the base (e.g., K₂CO₃ in DMF) to stabilize the oxyanion intermediate and ensure efficient nucleophilic substitution . Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) to optimize reaction time and minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous naphthylmethane derivatives. For example, the methine proton linking the two naphthyl groups typically appears at δ 5.8–6.2 ppm, while furoyl ester carbonyl carbons resonate at ~165–170 ppm .
  • FTIR : Confirm ester C=O stretching vibrations at 1720–1740 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹. Discrepancies in expected peaks may indicate incomplete esterification or hydrolysis .

Q. What experimental controls are essential to validate the compound’s stability under varying pH and temperature?

  • Methodological Answer : Design accelerated stability studies using factorial design (e.g., 2³ design: pH 3/7/11, 25°C/40°C/60°C) to assess degradation kinetics. Monitor hydrolysis of the furoyl ester via HPLC-MS, quantifying degradation products like 2-furoic acid and 1-naphthol . Include inert atmosphere (N₂) controls to isolate oxidative vs. hydrolytic degradation pathways.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in supramolecular assemblies?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for the naphthylmethane core. This identifies electrophilic/nucleophilic sites for non-covalent interactions (e.g., π-π stacking). Pair with molecular dynamics simulations in solvent models (e.g., DCM, THF) to predict aggregation behavior . Validate predictions with XRD crystallography to confirm packing motifs .

Q. What strategies resolve contradictions in observed vs. predicted cytotoxicity profiles of this compound?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with metabolomic profiling to identify metabolic activation pathways (e.g., cytochrome P450-mediated oxidation).
  • Theoretical Framework : Apply the "source-receptor" model from toxicokinetics to contextualize discrepancies (e.g., interspecies variability in hepatic metabolism) .
  • Experimental Replication : Use orthogonal assays (e.g., ATP luminescence vs. caspase-3 activation) to confirm mechanistic hypotheses .

Q. How can advanced separation technologies (e.g., membrane filtration, HPLC) improve scalability of enantiomeric resolution for chiral derivatives?

  • Methodological Answer : For chiral analogs, employ chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phase optimization (hexane:isopropanol gradients). For large-scale separations, evaluate membrane-based enantioselective systems (e.g., β-cyclodextrin-functionalized membranes) to balance enantiomeric excess (>98%) with throughput .

Q. What methodological frameworks link the compound’s photophysical properties to its potential in organic electronics?

  • Methodological Answer :

  • Theoretical Basis : Use Förster resonance energy transfer (FRET) theory to model exciton migration in thin films.
  • Experimental Validation : Measure fluorescence quantum yield (ΦF) and lifetime (τ) using time-correlated single-photon counting (TCSPC). Correlate with DFT-predicted singlet-triplet energy gaps to assess suitability for OLEDs or photovoltaic devices .

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